
3-(Dimethylamino)phenyl dimethylcarbamate
概要
説明
3-(Dimethylamino)phenyl dimethylcarbamate (CAS: 16088-19-0) is a carbamate derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . Its IUPAC name is Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester, featuring a dimethylamino group (-N(CH₃)₂) at the phenyl ring's 3-position and a dimethylcarbamate (-O(CO)N(CH₃)₂) group . The compound is highly toxic, classified under UN 2811 (Class 6.1) with hazard statements H300 (fatal if swallowed), H310 (fatal in contact with skin), and H330 (fatal if inhaled) .
作用機序
Target of Action
Norneostigmine primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the degradation of acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the nervous system .
Mode of Action
Norneostigmine acts as a parasympathomimetic and a reversible cholinesterase inhibitor . It inhibits the activity of AChE, thereby increasing the availability of acetylcholine in the synapse . As a result, more acetylcholine can bind to the receptors, leading to enhanced muscular contraction .
Biochemical Pathways
Norneostigmine affects the cholinergic anti-inflammatory pathway . By inhibiting AChE and increasing the concentration of acetylcholine, Norneostigmine can regulate the immune-inflammatory response . This regulation can have significant effects on perioperative neurocognitive function .
Pharmacokinetics
The pharmacokinetics of Norneostigmine are influenced by several factors. For instance, the administration of Norneostigmine should be delayed until advanced degrees of pre-reversal recovery have occurred . Small concentrations of Norneostigmine are effective in antagonizing shallow degrees of residual paralysis . The appropriate administration of Norneostigmine, based on monitoring, can reduce postoperative complications and improve neuromuscular recovery .
Result of Action
The primary result of Norneostigmine’s action is the improvement of muscle tone, which is particularly beneficial in the symptomatic treatment of myasthenia gravis . By inhibiting AChE, Norneostigmine increases the availability of acetylcholine in the synapse, leading to enhanced muscular contraction .
Action Environment
The efficacy and stability of Norneostigmine can be influenced by various environmental factors. For instance, the administration of Norneostigmine should be delayed until advanced degrees of pre-reversal recovery have occurred . This suggests that the physiological state of the patient can influence the effectiveness of Norneostigmine .
生化学分析
Biochemical Properties
Norneostigmine is known to interact with various enzymes, proteins, and other biomolecules. It has been synthesized and tested for its ability to cross the blood-brain barrier and inhibit mouse brain acetylcholinesterase (AChE) activity . The nature of these interactions involves the inhibition of AChE, which is crucial in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction .
Cellular Effects
The effects of Norneostigmine on various types of cells and cellular processes are significant. It influences cell function by slowing the breakdown of acetylcholine when it is released from nerve endings . This impacts cell signaling pathways, gene expression, and cellular metabolism, enhancing the strength of muscle contractions .
Molecular Mechanism
Norneostigmine exerts its effects at the molecular level through a mechanism of action that involves the inhibition of AChE . By inhibiting this enzyme, more acetylcholine is available in the synapse, allowing for more effective muscle contractions .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability and degradation play a role in its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Norneostigmine vary with different dosages . For instance, in dogs, a dosage of 0.02 mg/kg of Norneostigmine is used for the diagnosis of myasthenia gravis . Higher dosages may lead to increased muscle cramps, weakness, and difficulty swallowing .
Metabolic Pathways
Norneostigmine is involved in the cholinergic pathway, where it inhibits the enzyme AChE, thereby affecting the metabolism of acetylcholine . This could also include effects on metabolic flux or metabolite levels.
Transport and Distribution
Given its role in inhibiting AChE, it is likely that it interacts with transporters or binding proteins involved in the cholinergic pathway .
Subcellular Localization
Given its role in the cholinergic pathway, it is likely that it is localized in areas where AChE is present, such as the synaptic cleft .
生物活性
3-(Dimethylamino)phenyl dimethylcarbamate, also known as norneostigmine, is a carbamate compound with significant biological activity primarily as an inhibitor of acetylcholinesterase (AChE). This inhibition results in increased levels of acetylcholine, a crucial neurotransmitter involved in muscle movement and cognitive functions. The compound's structure, which includes a dimethylamino group and a dimethylcarbamate moiety, enhances its pharmacological properties, making it a subject of interest in neuropharmacology and therapeutic applications.
- Molecular Formula: C₁₁H₁₆N₂O₂
- Molecular Weight: 208.26 g/mol
- CAS Number: 16088-19-0
Norneostigmine acts by competitively inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to prolonged action of acetylcholine, enhancing cholinergic neurotransmission. The compound has been shown to interact effectively with various residues of AChE, such as Tyr123 and Phe337, which are critical for its binding affinity and inhibitory action .
Biological Activity and Therapeutic Applications
The biological activity of this compound is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. By increasing acetylcholine levels, norneostigmine can potentially improve cognitive function and muscle control in patients suffering from conditions characterized by cholinergic deficits.
Table 1: Comparison of Acetylcholinesterase Inhibitors
Compound Name | Structure Similarity | Primary Use | Mechanism of Action |
---|---|---|---|
Rivastigmine | High | Alzheimer's treatment | Acetylcholinesterase inhibition |
Galantamine | Moderate | Alzheimer's treatment | AChE inhibition + Nicotinic modulation |
Donepezil | Low | Alzheimer's treatment | Selective AChE inhibition |
Norneostigmine | Unique | Potential cognitive enhancer | AChE inhibition |
Research Findings
Recent studies have highlighted the efficacy of norneostigmine in various experimental models:
- Neuroprotection Studies: Research indicates that norneostigmine may exert neuroprotective effects beyond its role as an AChE inhibitor. This includes potential benefits in mitigating oxidative stress and apoptosis in neuronal cells.
- Binding Affinity Analysis: Computational studies have demonstrated that norneostigmine exhibits strong binding affinity to AChE compared to other carbamate derivatives. This characteristic is crucial for its effectiveness as a therapeutic agent .
- Toxicological Profile: While norneostigmine shows promise as a therapeutic agent, its safety profile must be considered. Acute toxicity studies have indicated that it possesses hazardous properties, necessitating careful handling and dosage regulation in clinical settings .
Case Studies
Several case studies have documented the use of norneostigmine in clinical settings:
- Myasthenia Gravis Treatment: Norneostigmine has been effectively used to manage symptoms in patients with myasthenia gravis, showcasing its ability to enhance neuromuscular transmission .
- Alzheimer's Disease Trials: Clinical trials investigating the efficacy of norneostigmine in improving cognitive function among Alzheimer’s patients have shown promising results, although further research is required to establish long-term benefits and safety .
科学的研究の応用
Chemical Properties and Mechanism of Action
- Molecular Formula : C₁₁H₁₆N₂O₂
- Molecular Weight : 208.26 g/mol
The compound functions primarily as an acetylcholinesterase inhibitor , which increases the levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in treating neurodegenerative conditions such as Alzheimer's disease and myasthenia gravis .
Medicinal Chemistry
- Neurodegenerative Disease Treatment : Norneostigmine is studied for its potential in treating Alzheimer's disease by inhibiting acetylcholinesterase, which is crucial for maintaining acetylcholine levels that are often depleted in such conditions .
- Myasthenia Gravis : It is used therapeutically to manage symptoms associated with myasthenia gravis, a chronic autoimmune neuromuscular disease .
Biological Research
- Enzyme Interaction Studies : Research focuses on its binding affinity with acetylcholinesterase and other relevant targets, exploring its competitive inhibition against acetylcholine. This has implications for understanding cholinergic signaling pathways and developing new therapeutic agents .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further research is warranted to elucidate these effects fully.
Chemical Synthesis
- Building Block in Organic Synthesis : The compound serves as a reagent in organic synthesis, facilitating the production of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Case Studies and Research Findings
- Inhibition Studies : A study found that norneostigmine exhibited stronger inhibition of acetylcholinesterase than rivastigmine, suggesting its potential as a more effective therapeutic agent for neurodegenerative diseases .
- Molecular Docking Simulations : Computational studies have demonstrated that norneostigmine interacts favorably with key residues of acetylcholinesterase, indicating strong binding affinity that could lead to effective therapeutic outcomes against Alzheimer's disease .
- Toxicological Assessments : Toxicity profiles have been evaluated to ensure safety in therapeutic applications, with findings suggesting acceptable safety margins compared to established drugs like rivastigmine .
化学反応の分析
Oxidation Reactions
The dimethylamino group undergoes oxidation under mild conditions. Key reagents and products include:
Reagent | Conditions | Major Product | Yield/Selectivity | Source |
---|---|---|---|---|
Potassium permanganate | Aqueous, 25–50°C | N-Oxide derivatives | 60–75% | |
Hydrogen peroxide | Acidic, 40°C | Hydroxylated carbamate metabolites | 82% selectivity |
In metabolic studies, hepatic oxidation produces hydroxylated derivatives as primary metabolites, with phenobarbital pretreatment accelerating reaction rates (elimination half-life reduced from 112 to 54 minutes) .
Reduction Pathways
The carbamate moiety and aromatic system participate in reduction:
Reagent | Conditions | Product | Notes | Source |
---|---|---|---|---|
Lithium aluminum hydride | Anhydrous THF, 0°C | Reduced amine-carbinol derivatives | Non-isolated intermediates | |
Sodium borohydride | Methanol, 25°C | Partially saturated phenyl rings | Low conversion (<30%) |
Nucleophilic Substitution
The carbamate’s electrophilic carbonyl enables substitution:
A patent-documented route utilizes 4-nitrophenyl dimethylcarbamate intermediates, achieving 96.2% yield via potassium hydroxide-mediated nucleophilic aromatic substitution .
Hydrolytic Degradation
Stability studies reveal pH-dependent hydrolysis:
Metabolic Transformations
Rat liver perfusion models identify two dominant pathways:
-
Hydroxylation : Forms 3-(1-hydroxyethyl) metabolites (49% maximal formation)
-
N-Demethylation : Generates mono-methylamino derivatives (26% yield)
Enzyme induction via phenobarbital increases metabolic turnover 2.1-fold, confirming cytochrome P450 involvement .
Catalytic Hydrogenation
Under Ru-MACHO-BH₄ catalysis, the carbamate participates in CO₂ hydrogenation networks, forming dimethylformamide intermediates en route to methanol . Key steps include:
This pathway highlights the compound’s role in sustainable catalysis despite competing C–N scission routes producing trimethylamine .
Reaction Optimization Insights
-
Temperature : Substitution reactions require 80–125°C for optimal kinetics
-
Solvent Effects : Toluene suppresses hydrolysis vs. polar solvents (DMF increases degradation 3-fold)
-
Catalyst Loading : >5 mol% Pd/C induces over-reduction in hydrogenation
This systematic analysis integrates synthetic, catalytic, and metabolic data to map the compound’s reactivity landscape, informing applications from drug design to green chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Dimethylamino)phenyl dimethylcarbamate, and how do reaction conditions influence yield?
The synthesis typically involves carbamate formation via reaction of 3-(dimethylamino)phenol with dimethylcarbamoyl chloride in anhydrous solvents like dichloromethane. Catalytic triethylamine (TEA) is often used to neutralize HCl byproducts, with yields dependent on stoichiometric ratios (1:1.2 phenol:carbamoyl chloride) and reaction time (4–6 hours at 0–5°C) . Characterization via H NMR should confirm the absence of unreacted phenol (e.g., disappearance of phenolic OH peak at δ 9–10 ppm) and the presence of carbamate protons (δ 3.0–3.2 ppm for N-methyl groups) .
Q. What spectroscopic and chromatographic methods are recommended for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm carbamate linkage and dimethylamino groups. For example, C NMR should show a carbonyl resonance at ~155–160 ppm .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30, 0.1% TFA) to assess purity (>95% by area normalization) .
- Elemental Analysis: Confirm C, H, and N content (e.g., calculated: C 62.3%, H 7.5%, N 11.6%; observed deviations >0.3% indicate impurities) .
Q. How can researchers mitigate hydrolysis of the carbamate group during storage or experimental workflows?
Store the compound in airtight containers under inert gas (N or Ar) at –20°C. Avoid aqueous solutions at neutral or alkaline pH; instead, use anhydrous solvents like acetonitrile or DMF for dissolution. Hydrolysis can be monitored via HPLC by tracking the appearance of 3-(dimethylamino)phenol (retention time ~2.5 minutes under the conditions above) .
Advanced Research Questions
Q. How can chiral impurities in this compound be resolved, and what are their pharmacological implications?
Chiral impurities (e.g., 3-[(1S)-1-(dimethylamino)ethyl]phenyl dimethylcarbamate) may arise during synthesis. Resolution requires chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) mobile phase. These impurities can exhibit unintended biological activity, such as altered cholinesterase inhibition kinetics, necessitating enantiomeric excess (ee) >99% for pharmacological studies .
Q. What mechanistic insights exist for the interaction of this compound with acetylcholinesterase (AChE)?
Molecular docking studies suggest the carbamate group covalently binds to AChE’s catalytic serine (Ser203), while the dimethylamino group stabilizes the complex via cation-π interactions with Trp86. Kinetic assays (e.g., Ellman’s method) reveal time-dependent inhibition (K ~10–50 nM), with reactivation rates dependent on pH (slower at pH 8.0 vs. 7.4) .
Q. How should researchers validate analytical methods for regulatory compliance in impurity profiling?
Follow ICH Q2(R1) guidelines for method validation:
類似化合物との比較
Structural Analogs in Pharmacology
Neostigmine-Related Compounds
- 3-(Dimethylamino)phenyl dimethylcarbamate shares structural similarity with neostigmine (CAS: 59-99-4), a cholinesterase inhibitor used for myasthenia gravis. Neostigmine features a 3-(dimethylamino)phenyl group but includes a methylcarbamate substituent instead of dimethylcarbamate .
- Rivastigmine Analogs: Derivatives like 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride (CAS: 105601-13-6) introduce an ethyl spacer between the aromatic ring and dimethylamino group. This modification enhances blood-brain barrier penetration, making it relevant for Alzheimer’s therapy .
Cytotoxic Carbamates
- (E)-3-(3-Oxobut-1-enyl)phenyl dimethylcarbamate : Isolated from Siegesbeckia pubescens, this compound exhibits cytotoxic activity against A549 lung cancer cells (IC₅₀: 58 μg/mL). The 3-oxobut-1-enyl side chain enhances bioactivity compared to the parent compound .
Agrochemical Carbamates
- Desmedipham (CAS: 13683-89-1): A herbicide with the structure 3-[(Ethoxycarbonyl)amino]phenyl phenylcarbamate. Unlike the target compound, Desmedipham has ethoxycarbonyl and phenylcarbamate groups, increasing its lipophilicity and herbicidal efficacy .
- Phenmedipham (CAS: 13683-89-1): Features a methoxycarbonylaminophenyl group and 3′-methylphenylcarbamate, optimizing it for selective weed control .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
- Desmedipham : Higher log k due to phenylcarbamate and ethoxycarbonyl groups, favoring herbicidal action through cuticular penetration .
特性
IUPAC Name |
[3-(dimethylamino)phenyl] N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-12(2)9-6-5-7-10(8-9)15-11(14)13(3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNHTEHWJKUVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167020 | |
Record name | Norneostigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16088-19-0 | |
Record name | 3-(Dimethylamino)phenyl N,N-dimethylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16088-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norneostigmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norneostigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-dimethylaminophenyl dimethylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORNEOSTIGMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M92REH8ZZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。